NVP-BHG712
CAS No.: 940310-85-0
VCID: VC0547885
Molecular Formula: C26H20F3N7O
Molecular Weight: 503.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
NVP-BHG712 is a potent and selective inhibitor of the EphB4 receptor tyrosine kinase, with an ED50 value of 25 nM . It is primarily used in research to study its effects on various biological processes, including cancer cell growth, vascularization, and endothelial nitric oxide synthase regulation . Developed by Novartis, this compound has shown excellent pharmacokinetic properties and is effective in inhibiting EphB4 autophosphorylation and VEGF-driven vessel formation . EphB4 InhibitionNVP-BHG712 is highly selective for EphB4, with minimal effects on other Eph receptors like EphA2, EphB2, EphB3, and EphA3 . It blocks Ephrin receptor autophosphorylation, which is crucial for signaling pathways involved in cell migration and angiogenesis . VEGF-Driven AngiogenesisThis compound inhibits VEGF-driven vessel formation without significantly affecting VEGF receptor activity, suggesting a cross-talk between VEGFR and EphR signaling during angiogenesis . Paclitaxel ResistanceNVP-BHG712 also inhibits the efflux activity of the ABC transporter subfamily C member 10 (ABCC10), enhancing the intracellular accumulation of paclitaxel and overcoming resistance in cancer cells . Cancer ResearchNVP-BHG712 is used to study its effects on human colorectal cancer cell growth and the growth of tumor cells in mice . It has shown potential in controlling human colon carcinoma, particularly when its derivatives are used to target EPHA2 . Vascularization StudiesIn models of VEGF-driven angiogenesis, NVP-BHG712 significantly inhibits tissue formation and vascularization at doses as low as 3 mg/kg/day . EndometriosisIt is also explored for its effects on the vascularization and growth of endometriotic lesions . Table 1: Biological Targets and Activities of NVP-BHG712
Table 2: Applications of NVP-BHG712
|
||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 940310-85-0 | ||||||||||||||||||||||||
Product Name | NVP-BHG712 | ||||||||||||||||||||||||
Molecular Formula | C26H20F3N7O | ||||||||||||||||||||||||
Molecular Weight | 503.5 g/mol | ||||||||||||||||||||||||
IUPAC Name | 4-methyl-3-[(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)32-19-7-3-6-18(12-19)26(27,28)29)11-21(15)33-23-20-14-31-36(2)24(20)35-22(34-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,32,37)(H,33,34,35) | ||||||||||||||||||||||||
Standard InChIKey | ZCCPLJOKGAACRT-UHFFFAOYSA-N | ||||||||||||||||||||||||
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C | ||||||||||||||||||||||||
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C | ||||||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||||||
Shelf Life | >5 years if stored properly | ||||||||||||||||||||||||
Solubility | Soluble in DMSO, not in water | ||||||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||||||||
Synonyms | 4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide NVP-BHG712 |
||||||||||||||||||||||||
Reference | 1: Wnuk M, Hlushchuk R, Janot M, Tuffin G, Martiny-Baron G, Holzer P, Imbach-Weese P, Djonov V, Huynh-Do U. Podocyte EphB4 signaling helps recovery from glomerular injury. Kidney Int. 2012 Jun;81(12):1212-25. doi: 10.1038/ki.2012.17. Epub 2012 Mar 7. PubMed PMID: 22398409. | ||||||||||||||||||||||||
PubChem Compound | 16747388 | ||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume